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molecular formula C11H12ClNO B8479664 2-(3-Methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-acetaldehyde

2-(3-Methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-acetaldehyde

Cat. No. B8479664
M. Wt: 209.67 g/mol
InChI Key: XCDBKLLBNBNQRX-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

1.02 g of 2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropyl-1-methoxyethene (XI) was dissolved in 10 ml of THF and 10 ml of dilute sulfuric acid was added to the resulting mixture and the resulting mixture was concentrated at 50° C. under reduced pressure. The resulting mixture was poured into water and neutralized with saturated sodium bicarbonate solution, and thereafter, extracted with chloroform. The resulting organic layer was washed with saturated salt water, and thereafter, dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=4:1) to obtain 0.81 g of 2-(4-chloro-3-methyl-2-pyridyl)-2-cyclopropylethanal (XII).
Name
2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropyl-1-methoxyethene
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([CH:12]2[CH2:14][CH2:13]2)=[CH:9][O:10]C)[C:3]=1OC.S(=O)(=O)(O)O.[CH2:22]1COCC1>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:12]2[CH2:14][CH2:13]2)[CH:9]=[O:10])[C:3]=1[CH3:22]

Inputs

Step One
Name
2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropyl-1-methoxyethene
Quantity
1.02 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C(=COC)C1CC1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated at 50° C. under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into water and neutralized with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C(C=O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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